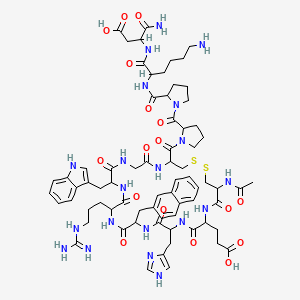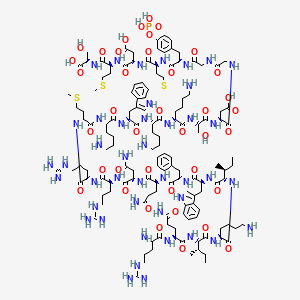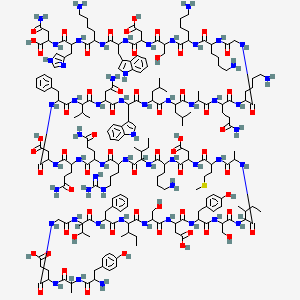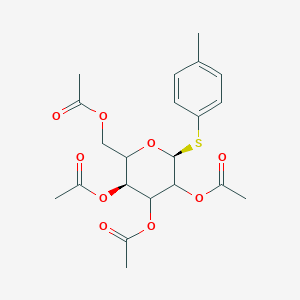
4-Isothiocyanatophenyl α-D-Glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of glucopyranoside derivatives, such as triphenylstannyl β-D-glucopyranosides, involves stereoselective routes that may offer insights into similar processes for 4-Isothiocyanatophenyl α-D-Glucopyranoside. One approach involves the use of (triphenylstannyl)lithium from anhydro-α-D-glucopyranose, followed by transmetallation and quenching with electrophiles to yield β-D-configurated products (Frey et al., 1994).
Molecular Structure Analysis
Structural analysis of glucopyranosides, such as α- and β-linked glucopyranose disaccharides, and their modifications for isothiocyanate coupling, provide a foundation for understanding the molecular architecture of 4-Isothiocyanatophenyl α-D-Glucopyranoside. These studies involve the synthesis of oligosaccharides and their conversion into isothiocyanate derivatives for protein conjugation (Eby & Schuerch, 1982).
Scientific Research Applications
Supramolecular Chemistry and Cyclodextrin Applications
Cyclodextrins, cyclic oligosaccharides composed of α-(1,4) linked glucopyranose subunits, have garnered significant attention due to their unique ability to form host-guest inclusion complexes. This property has been leveraged to enhance the solubility, stability, and bioavailability of various compounds, including pharmaceuticals. The research by Valle (2004) underscores the importance of cyclodextrins in supramolecular chemistry, highlighting their role in modifying the physical and chemical properties of their guest molecules for diverse applications in industries such as pharmaceuticals, food, and cosmetics (Valle, 2004).
Glucosinolate Metabolism and Isothiocyanate Formation
Glucosinolates, a group of plant secondary metabolites, are known for their conversion into bioactive isothiocyanates through enzymatic hydrolysis, a process that has implications for plant defense and human health. Blažević et al. (2019) provide an extensive review of the structural diversity of glucosinolates and their metabolism within plants, including the formation of isothiocyanates. This research not only contributes to our understanding of glucosinolate chemistry but also underscores the potential health benefits of their hydrolysis products, such as anticarcinogenic properties (Blažević et al., 2019).
Antimicrobial Properties of Isothiocyanates
Isothiocyanates, derived from the hydrolysis of glucosinolates, have been studied for their antimicrobial properties against various human pathogens. Romeo et al. (2018) reviewed the antimicrobial efficacy of isothiocyanates, highlighting their potential as alternatives or adjuncts to conventional antibiotics, particularly in combating antibiotic-resistant bacteria. This research sheds light on the therapeutic potential of isothiocyanates, emphasizing the need for standardized methodologies to further elucidate their antimicrobial mechanisms (Romeo et al., 2018).
Cyclodextrin Derivatives and Drug Delivery
Cyclodextrin derivatives, due to their ability to form inclusion complexes, play a crucial role in the field of drug delivery. Sharma and Baldi (2016) review the applications of cyclodextrins and their derivatives across various sectors, with a focus on their use in improving drug delivery systems. This research highlights the versatility of cyclodextrins in enhancing the delivery and efficacy of therapeutic agents, making them valuable tools in pharmaceutical development (Sharma & Baldi, 2016).
Health Benefits of Sulforaphane
Sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, has been extensively studied for its health benefits. Kim and Park (2016) review the biological and pharmacological activities of sulforaphane, including its antioxidative, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic effects. This research underscores the therapeutic potential of sulforaphane, highlighting its role as a promising chemopreventive agent against various diseases (Kim & Park, 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Isothiocyanatophenyl α-D-Glucopyranoside involves the reaction of 4-isothiocyanatophenyl isothiocyanate with α-D-glucopyranosyl bromide in the presence of a base.", "Starting Materials": [ "4-isothiocyanatophenyl isothiocyanate", "α-D-glucopyranosyl bromide", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-isothiocyanatophenyl isothiocyanate to a solution of α-D-glucopyranosyl bromide in a suitable solvent (e.g. DMF).", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
20581-45-7 |
Product Name |
4-Isothiocyanatophenyl α-D-Glucopyranoside |
Molecular Formula |
C₁₃H₁₅NO₆S |
Molecular Weight |
313.33 |
synonyms |
α-D-Glucopyranosylphenyl p-Isothiocyanate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)






![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)